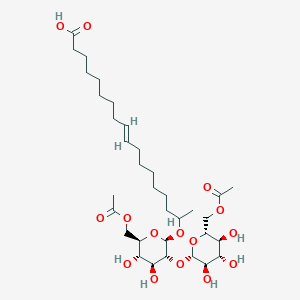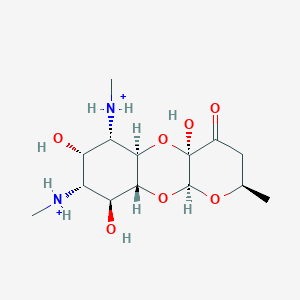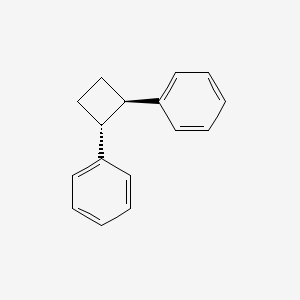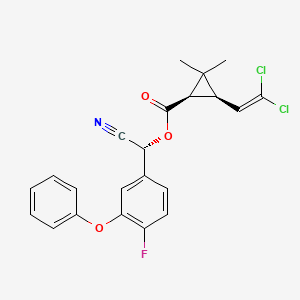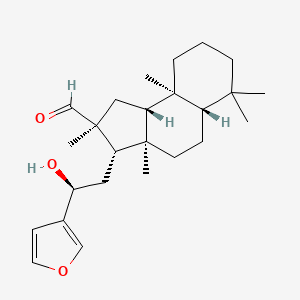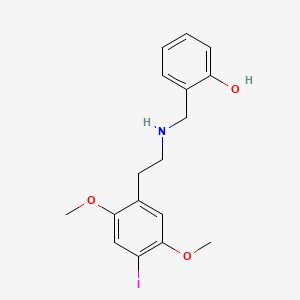
mithramycin SK
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
mithramycin SK is a natural product found in Streptomyces argillaceus with data available.
Scientific Research Applications
Antitumor Activity and Toxicity
Mithramycin SK (MSK), derived from mithramycin, has shown significant antitumor activity in studies. A novel derivative, demycarosyl-3D-β-d-digitoxosylmithramycin SK, exhibited high antitumor activity and lower toxicity compared to mithramycin, suggesting its potential as an antitumor agent (Núñez et al., 2012). Similarly, other studies have focused on creating mithramycin analogs, or "mithralogs," with enhanced antitumor activity and reduced toxicity. One such analog, demycarosyl-3D-β-D-digitoxosyl-mithramycin SK (EC-8042), has been tested in preclinical assays, showcasing the importance of modifying mithramycin to improve its therapeutic window (Méndez et al., 2015).
Nanoparticulate Formulations for Enhanced Cytotoxicity
Research has also been conducted on nanoparticulate formulations of mithramycin analogs, including MSK, to overcome limitations like low bioavailability and short plasma retention time. These formulations demonstrated pH-dependent drug release and effectively suppressed human lung cancer cells (Scott et al., 2011).
Gene Transcription Inhibition
MSK and its analogs have been studied for their effects on gene transcription. They can down-regulate different sets of genes, including those involved in cell cycle control, by competing with transcription factors for binding to gene promoters. This mechanism of action indicates their potential use in cancer treatment (Vizcaíno et al., 2012).
Enhanced Heterologous Production
Efforts to increase the production of mithramycin A and its analogs have involved engineering Streptomyces bacteria. This approach led to a substantial improvement in the yield of mithramycin A, which can be beneficial for producing its derivatives with enhanced properties (Novakova et al., 2017).
Potential in Neurodegenerative Diseases
Mithramycin A and its less toxic analogs, including MSK, have shown neuroprotective effects in various models of neurodegenerative diseases. This suggests their potential as therapeutic agents for conditions like Huntington's disease and for countering neurotoxicity from substances like methamphetamine (Osada et al., 2013).
properties
Product Name |
mithramycin SK |
|---|---|
Molecular Formula |
C51H74O23 |
Molecular Weight |
1055.1 g/mol |
IUPAC Name |
(2S,3S)-2-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4-[(2S,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-6-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-3-[(1S,2R)-2-hydroxy-1-methoxy-3-oxobutyl]-7-methyl-3,4-dihydro-2H-anthracen-1-one |
InChI |
InChI=1S/C51H74O23/c1-18-29(70-34-14-30(43(57)21(4)66-34)71-33-13-28(53)42(56)20(3)65-33)12-26-10-25-11-27(48(64-9)41(55)19(2)52)49(47(61)39(25)46(60)38(26)40(18)54)74-36-16-31(44(58)23(6)68-36)72-35-15-32(45(59)22(5)67-35)73-37-17-51(8,63)50(62)24(7)69-37/h10,12,20-24,27-28,30-37,41-45,48-50,53-60,62-63H,11,13-17H2,1-9H3/t20-,21-,22-,23-,24-,27+,28-,30-,31-,32-,33+,34+,35+,36+,37+,41+,42-,43-,44-,45+,48+,49+,50-,51+/m1/s1 |
InChI Key |
QASFUGDQTBFZKK-OXVVKBLASA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)OC3=CC4=CC5=C(C(=O)[C@H]([C@@H](C5)[C@@H]([C@H](C(=O)C)O)OC)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7C[C@H]([C@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@@H]([C@H](O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(C(=O)C)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O |
synonyms |
mithramycin SK |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6,15-dihydroxy-15-[(1R,4R,5R,7S)-4-hydroxy-4,5-dimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-7-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one](/img/structure/B1247383.png)


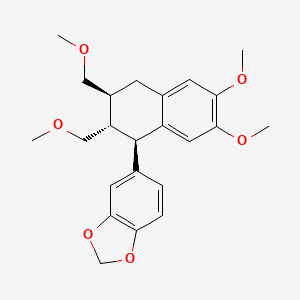
![(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3R,4R,5R)-4-carbamoyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1247391.png)
